molecular formula C25H28N4O3 B13768560 H-Ala-Ala-Phe-betaNA

H-Ala-Ala-Phe-betaNA

Cat. No.: B13768560
M. Wt: 432.5 g/mol
InChI Key: FCYZQTHPLNJOIW-HOIFWPIMSA-N
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Description

H-Ala-Ala-Phe-betaNA, also known as L-alanyl-L-alanyl-L-phenylalanine-beta-naphthylamide, is a synthetic tripeptide derivative. This compound is composed of three amino acids: alanine, alanine, and phenylalanine, linked to a beta-naphthylamide group. It is commonly used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Phe-betaNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is coupled to the exposed amino group using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize optimized reaction conditions and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Phe-betaNA can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids and beta-naphthylamide.

    Oxidation: The phenylalanine residue can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.

    Substitution: The beta-naphthylamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Alanine, phenylalanine, and beta-naphthylamine.

    Oxidation: Hydroxylated phenylalanine derivatives.

    Substitution: Various substituted beta-naphthylamide derivatives.

Scientific Research Applications

H-Ala-Ala-Phe-betaNA has a wide range of applications in scientific research:

    Biochemistry: It is used as a substrate for studying enzyme kinetics and specificity, particularly for proteases and peptidases.

    Pharmacology: The compound is employed in drug discovery and development to screen for potential inhibitors of proteolytic enzymes.

    Molecular Biology: It serves as a tool for investigating protein-protein interactions and peptide binding affinities.

    Medical Research: this compound is used in diagnostic assays to detect enzyme activity in biological samples.

Mechanism of Action

The mechanism of action of H-Ala-Ala-Phe-betaNA involves its interaction with proteolytic enzymes. The compound acts as a substrate, binding to the active site of the enzyme. The enzyme catalyzes the hydrolysis of the peptide bond, releasing the beta-naphthylamide group. This reaction can be monitored spectrophotometrically, as the beta-naphthylamide group exhibits a characteristic absorbance.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Phe-betaNA: A dipeptide derivative with similar applications in enzyme studies.

    H-Ala-Ala-betaNA: Another tripeptide derivative used in biochemical research.

    H-Phe-betaNA: A single amino acid derivative used as a substrate for protease assays.

Uniqueness

H-Ala-Ala-Phe-betaNA is unique due to its specific amino acid sequence, which provides distinct binding properties and reactivity with certain proteolytic enzymes. This makes it a valuable tool for studying enzyme specificity and kinetics.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide

InChI

InChI=1S/C25H28N4O3/c1-16(26)23(30)27-17(2)24(31)29-22(14-18-8-4-3-5-9-18)25(32)28-21-13-12-19-10-6-7-11-20(19)15-21/h3-13,15-17,22H,14,26H2,1-2H3,(H,27,30)(H,28,32)(H,29,31)/t16-,17-,22-/m0/s1

InChI Key

FCYZQTHPLNJOIW-HOIFWPIMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)N

Origin of Product

United States

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